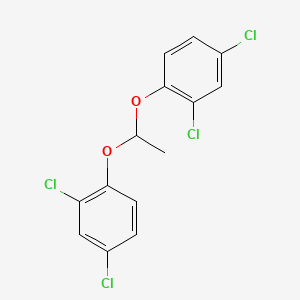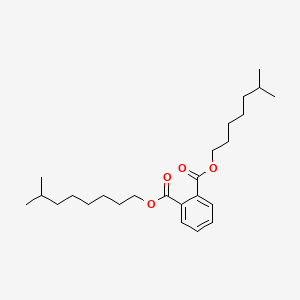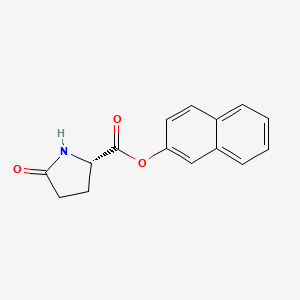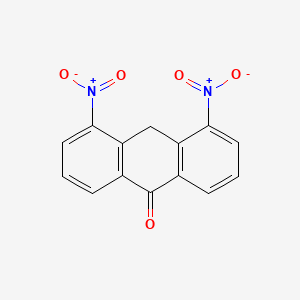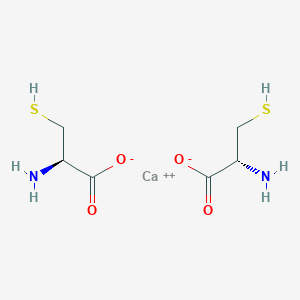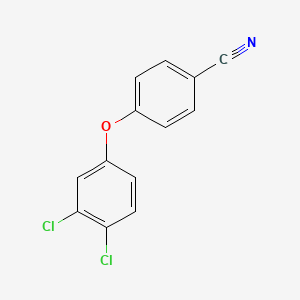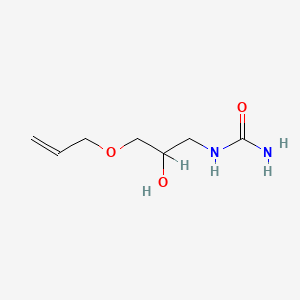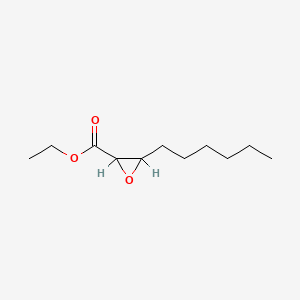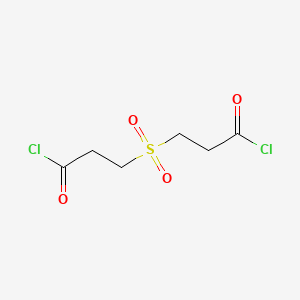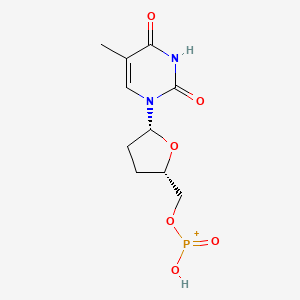
ddT-HP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ddT-HP” is a synthetic chemical known for its insecticidal properties. It belongs to the class of organochlorine compounds and has been widely used in agriculture and public health for controlling pests and vector-borne diseases. The compound is colorless, tasteless, and almost odorless, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “ddT-HP” involves the condensation of chloral hydrate with chlorobenzene in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
[ \text{CCl}_3\text{CHO} + 2 \text{C}_6\text{H}_5\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{CCl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of “this compound” is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is subjected to rigorous quality control tests before being packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
“ddT-HP” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Reduction reactions can convert “this compound” to less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).
Reduction: Less chlorinated derivatives of “this compound”.
Substitution: Various chlorinated compounds depending on the halogen used.
Aplicaciones Científicas De Investigación
“ddT-HP” has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying organochlorine chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications in treating vector-borne diseases.
Industry: Utilized in the production of pesticides and insect repellents.
Mecanismo De Acción
The mechanism of action of “ddT-HP” involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis of the insect. This mode of action makes “this compound” highly effective as an insecticide.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known insecticide with similar chemical structure and properties.
Dichlorodiphenyldichloroethylene (DDE): A degradation product of “ddT-HP” with similar insecticidal properties.
Dichlorodiphenyldichloroethane (DDD): Another degradation product with comparable effects.
Uniqueness
“this compound” is unique due to its high stability and persistence in the environment. Unlike some of its degradation products, “this compound” retains its insecticidal properties for extended periods, making it highly effective in long-term pest control.
Propiedades
Número CAS |
140132-19-0 |
|---|---|
Fórmula molecular |
C10H14N2O6P+ |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
Clave InChI |
NDGHBKNMUFNTFA-JGVFFNPUSA-O |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



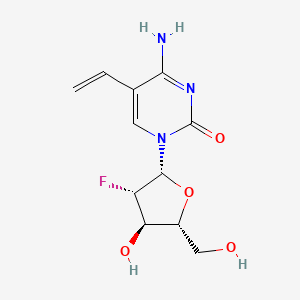
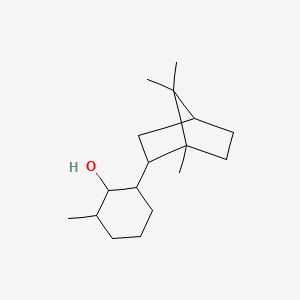
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
